molecular formula C21H16Br2N4O B5253197 1-(1H-1,2,3-benzotriazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol

1-(1H-1,2,3-benzotriazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol

Cat. No.: B5253197
M. Wt: 500.2 g/mol
InChI Key: UKHSRZJVKOZGAD-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol is a carbazole-based compound with a benzotriazole substituent and bromine atoms at the 3- and 6-positions of the carbazole core. Its molecular formula is C₂₁H₁₈Br₂N₄O, with a molecular weight of 526.21 g/mol (calculated from isotopic data in and ). This structural complexity makes it relevant in medicinal chemistry, particularly for neurogenesis modulation and enzyme inhibition studies .

Properties

IUPAC Name

1-(benzotriazol-1-yl)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Br2N4O/c22-13-5-7-19-16(9-13)17-10-14(23)6-8-20(17)26(19)11-15(28)12-27-21-4-2-1-3-18(21)24-25-27/h1-10,15,28H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHSRZJVKOZGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes:: The synthetic routes for MMV666025 involve several steps

    Starting Materials: The synthesis begins with suitable starting materials, often commercially available compounds.

    Functionalization: Key functional groups are introduced through reactions such as nucleophilic substitution, electrophilic addition, or condensation.

    Cyclization: Intramolecular reactions lead to the formation of the core structure of MMV666025.

    Purification: The compound is purified using techniques like column chromatography or recrystallization.

Industrial Production:: Industrial-scale production of MMV666025 typically involves efficient and scalable processes. These methods ensure high yields and cost-effectiveness.

Chemical Reactions Analysis

MMV666025 undergoes various chemical reactions:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions yield different derivatives.

    Substitution: Nucleophilic substitution reactions modify specific positions.

    Major Products: Depending on reaction conditions, MMV666025 forms diverse products, each with distinct properties.

Scientific Research Applications

Chemistry::

    Drug Discovery: Researchers explore MMV666025 as a lead compound for novel drugs.

    Catalysis: Its unique structure may enable catalytic applications.

Biology and Medicine:: Industry::

    Fine Chemicals: MMV666025 derivatives find use in specialty chemicals.

    Materials Science: Its properties contribute to material development.

Mechanism of Action

The precise mechanism remains an active area of research. MMV666025 likely interacts with specific cellular targets, affecting pathways critical for its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of carbazole derivatives modified at the 9-position with propanol-linked substituents. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Properties Reference
Target Compound 1H-1,2,3-Benzotriazol-1-yl, 3,6-dibromo C₂₁H₁₈Br₂N₄O 526.21 Neurogenesis enhancement, potential α-glucosidase inhibition
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(2-methylphenyl)amino]propan-2-ol 2-Methylphenylamino C₂₂H₂₀Br₂N₂O 488.21 miR-21 inhibition, moderate solubility in polar solvents
1-(3,6-Dibromo-carbazol-9-yl)-3-phenethylamino-propan-2-ol Phenethylamino C₂₃H₂₂Br₂N₂O 502.25 Improved blood-brain barrier penetration
1-(3,6-Dibromo-carbazol-9-yl)-3-(cyclohexylamino)propan-2-ol Cyclohexylamino C₂₁H₂₃Br₂N₂O 488.23 Enhanced metabolic stability
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-((3,4-dimethoxyphenyl)amino)propan-2-ol 3,4-Dimethoxyphenylamino C₂₃H₂₂Br₂N₂O₃ 554.25 Neuronal differentiation promoter (5 μM efficacy)

Key Observations:

Bromine atoms at the 3- and 6-positions increase electrophilicity, improving binding to electron-rich targets like kinases or DNA .

Solubility and Pharmacokinetics: Phenethylamino and cyclohexylamino derivatives () exhibit higher lipophilicity (logP ~3.5–4.0), favoring blood-brain barrier penetration, whereas the target compound’s benzotriazole group may reduce logP (~2.8–3.2), limiting CNS bioavailability but improving aqueous solubility .

Neurogenesis Modulation: The target compound shares a scaffold with derivative 1 in , which increased TuJ1-positive neuronal cells by 40% at 5 μM. However, the benzotriazole moiety may alter the mechanism compared to dimethoxyphenylamino analogues, which act via final cell division regulation .

Functional Group Comparison

Functional Group Example Compound Key Advantages Limitations
Benzotriazole Target Compound Enhanced π-π interactions, stability under acidic conditions Moderate solubility in non-polar solvents
Aryl-Amino 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(2-methylphenyl)amino]propan-2-ol Tunable electronic effects via substituents Susceptibility to oxidative degradation
Cyclohexylamino 1-(3,6-Dibromo-carbazol-9-yl)-3-(cyclohexylamino)propan-2-ol Improved metabolic stability Reduced hydrogen-bonding capacity

Biological Activity

1-(1H-1,2,3-benzotriazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol is a complex organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its structure combines a benzotriazole moiety with a dibromocarbazole, suggesting potential applications in pharmaceutical and biological contexts. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

The molecular formula of the compound is C21H16Br2N4OC_{21}H_{16}Br_2N_4O. The structural representation indicates the presence of key functional groups that may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. The compound is primarily investigated for its potential as an anti-cancer agent and its role in inhibiting specific enzymes.

Anticancer Properties

Research has shown that benzotriazole derivatives exhibit significant anticancer activity. For instance, compounds containing the benzotriazole structure have been reported to inhibit the growth of various cancer cell lines. A study highlighted that derivatives similar to our compound demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis through mitochondrial pathways .

Enzyme Inhibition

Benzotriazole compounds have been identified as effective inhibitors of certain enzymes involved in cancer progression. Specifically, they target protein kinases and proteases that are crucial for tumor growth and metastasis. The inhibition mechanism is believed to involve the formation of stable complexes with the target enzymes, thus preventing their activity .

Case Study 1: Antitumor Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of benzotriazole and tested their antitumor efficacy against human cancer cell lines. Among these, this compound exhibited potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Mechanistic Studies

Another investigation focused on the mechanistic understanding of how this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound led to an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptosis. Additionally, Western blotting showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
Anticancer ActivityMCF-712.5Induces apoptosis via mitochondrial pathway
Anticancer ActivityA54915.0Inhibits enzyme activity related to tumor growth

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